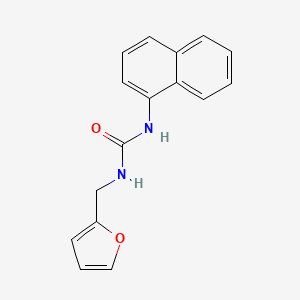

1-(2-Furylmethyl)-3-(1-naphthyl)urea

Description

Historical Context and Evolution of Urea-Based Scaffolds in Chemical Science

The journey of urea (B33335) in chemical science began with Friedrich Wöhler's synthesis in 1828, a landmark event that marked the dawn of modern organic chemistry by demonstrating that an organic compound could be synthesized from inorganic precursors. nih.gov This discovery was a pivotal moment that dismantled the prevailing theory of vitalism. nih.gov In the decades that followed, the urea functional group, characterized by a carbonyl flanked by two nitrogen atoms, became recognized as a "privileged scaffold" in medicinal chemistry. nih.govfrontiersin.org

The significance of the urea moiety lies in its unique ability to act as both a hydrogen bond donor (through its N-H groups) and an acceptor (via the carbonyl oxygen). nih.govmdpi.com This allows it to form strong and specific hydrogen bonding networks with biological targets like proteins and enzymes, which is a fundamental principle in drug design. nih.gov An early and notable example of a urea-based therapeutic is Suramin, a drug developed by Bayer laboratories to treat sleeping sickness, which evolved from research into colorless derivatives of trypan red. frontiersin.orgnih.govacs.org

Historically, the synthesis of N-substituted ureas often involved hazardous reagents such as phosgene (B1210022) and isocyanates. nih.gov However, growing concerns over safety and environmental impact have spurred the evolution of synthetic methodologies. Modern approaches focus on greener and safer alternatives, including the use of phosgene substitutes like N,N′-carbonyldiimidazole, or innovative techniques such as the carbonylation of amines with carbon dioxide and the use of flow chemistry to manage reactive intermediates safely. nih.govthieme-connect.comresearchgate.net

Strategic Importance of Furan (B31954) and Naphthalene (B1677914) Ring Systems in Bioactive Compound Design

The design of 1-(2-Furylmethyl)-3-(1-naphthyl)urea strategically incorporates two distinct and biologically significant aromatic systems: furan and naphthalene.

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. ijabbr.com It is a core component in a multitude of natural products and synthetic compounds with a broad spectrum of pharmacological activities. ijabbr.comorientjchem.orgutripoli.edu.ly The furan scaffold is valued for its electron-rich nature and aromaticity, which contribute to metabolic stability and the potential for strong electronic interactions with biological targets. ijabbr.com Its structural versatility allows for simple modification with various functional groups, enabling the fine-tuning of a compound's biological profile. ijabbr.com Furan derivatives have demonstrated a wide array of bioactivities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects. ijabbr.comijabbr.comwisdomlib.org

The naphthalene ring system , a polycyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings, is another cornerstone of medicinal chemistry. ekb.egekb.eg This scaffold is present in numerous FDA-approved drugs, such as the anti-inflammatory agent Naproxen and the antihypertensive drug Propranolol. ekb.egekb.egnih.gov The extended π-system of naphthalene allows for significant van der Waals and π-stacking interactions with protein targets. nih.gov Like furan, the naphthalene moiety is associated with a diverse range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ekb.egnih.govresearchgate.net

Research Significance of 1-(2-Furylmethyl)-3-(1-naphthyl)urea within Urea Chemistry

While extensive research on the specific compound 1-(2-Furylmethyl)-3-(1-naphthyl)urea is not widely documented in publicly available literature, its chemical structure alone points to significant research potential. The molecule represents a deliberate fusion of three key pharmacophoric elements: the furan heterocycle, the naphthalene polyaromatic system, and the urea linker.

The research significance of this compound lies in the synergistic potential of these components. The urea core provides a structurally robust yet conformationally flexible linker capable of forming critical hydrogen bonds with biological receptors. nih.gov The furan and naphthalene moieties introduce distinct steric and electronic properties. The furan ring can engage in specific polar interactions, while the larger, more lipophilic naphthalene group can occupy hydrophobic pockets in a target protein. nih.govijabbr.com

The combination of a heterocyclic amine (furfurylamine) and a polycyclic aromatic amine (naphthylamine) derivative in an unsymmetrical urea structure creates a molecule with a unique profile. Research on analogous structures, such as furan- and naphthalene-based chalcones or other naphthalene-urea derivatives, has shown promising antimicrobial and cytotoxic activities. scirp.org Therefore, 1-(2-Furylmethyl)-3-(1-naphthyl)urea serves as a valuable probe for exploring structure-activity relationships and discovering novel biological activities that may arise from the unique interplay of its constituent parts.

Below are some of the predicted chemical properties of the compound. lookchem.comuni.lu

| Property | Value |

|---|---|

| Molecular Formula | C16H14N2O2 |

| Molecular Weight | 266.29 g/mol |

| XLogP3 (Predicted) | 2.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Boiling Point (Predicted) | 439.2°C at 760 mmHg |

| Density (Predicted) | 1.274 g/cm³ |

Current Gaps and Emerging Trends in the Study of N-Substituted Aryl/Heteroaryl Ureas

The field of N-substituted aryl/heteroaryl ureas is dynamic, with several emerging trends and existing research gaps.

Emerging Trends:

Green Synthesis: A significant trend is the move towards more environmentally benign and safer synthetic protocols. This includes avoiding toxic reagents like phosgene in favor of alternatives such as carbamates, or developing catalytic processes that use CO2 as a C1 building block. thieme-connect.comresearchgate.net

Kinase Inhibitors: The diaryl urea scaffold has proven to be a highly successful motif in the design of multi-kinase inhibitors for cancer therapy, exemplified by drugs like Sorafenib. frontiersin.orgacs.org Research continues to focus on developing new urea derivatives with improved selectivity and potency against various kinases. frontiersin.org

Bioisosteric Replacement: To overcome potential liabilities of the urea group, such as metabolic instability or poor solubility, researchers are exploring heteroaryl bioisosteres. Five-membered rings like oxadiazoles (B1248032) and isoxazoles are being investigated as replacements for the urea moiety to modulate physicochemical properties while retaining key binding interactions. nih.govcardiff.ac.uk

Multi-Target Ligands: There is growing interest in designing urea derivatives that can modulate multiple biological targets simultaneously. This approach is considered particularly promising for treating complex multifactorial diseases.

Current Gaps:

Conformational Analysis: While the conformational preferences of symmetrical biaryl ureas are relatively well-studied, there is a lack of systematic research on unsymmetrical N-alkyl-N'-aryl or N-heteroarylmethyl-N'-aryl ureas. A deeper understanding of their conformational landscapes is critical for rational drug design.

Exploration of Chemical Space: The chemical space for unsymmetrical ureas combining diverse heterocyclic and polyaromatic systems is vast and largely underexplored. Systematic synthesis and screening of libraries of such compounds could lead to the discovery of novel bioactive agents.

Structure-Activity Relationship (SAR) Studies: For specific and novel combinations like 1-(2-Furylmethyl)-3-(1-naphthyl)urea, detailed SAR studies are lacking. Such studies are essential to understand how modifications to the furan, naphthalene, or urea components affect biological activity, which is a crucial step in optimizing lead compounds.

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-3-naphthalen-1-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c19-16(17-11-13-7-4-10-20-13)18-15-9-3-6-12-5-1-2-8-14(12)15/h1-10H,11H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJYLJIZXVJSTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60286469 | |

| Record name | 1-(2-furylmethyl)-3-(1-naphthyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60286469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6298-27-7 | |

| Record name | MLS002608745 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-furylmethyl)-3-(1-naphthyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60286469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-FURFURYL-3-(1-NAPHTHYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Furylmethyl 3 1 Naphthyl Urea and Analogues

Established Approaches for Urea (B33335) Bond Formation in Substituted Urea Synthesis

The construction of the urea moiety is a cornerstone of organic synthesis, with numerous reliable methods at the disposal of chemists. These approaches can be broadly categorized into direct coupling reactions and methods involving in situ generation of reactive intermediates.

Amine-Isocyanate Condensation Reactions

The most direct and widely employed method for the synthesis of unsymmetrical ureas, such as 1-(2-furylmethyl)-3-(1-naphthyl)urea, is the condensation reaction between an amine and an isocyanate. This reaction is typically high-yielding and proceeds under mild conditions. In the context of the target molecule, this would involve the reaction of (2-furyl)methanamine with 1-naphthyl isocyanate. The lone pair of electrons on the nitrogen atom of the amine nucleophilically attacks the electrophilic carbon atom of the isocyanate group, leading to the formation of the urea linkage. The reaction is often carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), at room temperature.

| Reactant 1 | Reactant 2 | Product | Conditions |

| (2-Furyl)methanamine | 1-Naphthyl isocyanate | 1-(2-Furylmethyl)-3-(1-naphthyl)urea | Inert solvent (e.g., THF, DCM), Room Temperature |

Carbonyldiimidazole (CDI)-Mediated Coupling Strategies

Palladium-Catalyzed Carbonylation and C-N Cross-Coupling Reactions

Modern synthetic chemistry offers palladium-catalyzed methods for urea synthesis. One such approach is the oxidative carbonylation of amines. chemsynthesis.comwikipedia.org In this process, a primary amine, such as (2-furyl)methanamine, and a secondary amine can be coupled with carbon monoxide in the presence of a palladium catalyst and an oxidant. sctunisie.orgnih.gov This methodology allows for the direct formation of ureas from readily available starting materials. sctunisie.orgnih.gov Another advanced technique involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with sodium cyanate (B1221674), which generates an isocyanate in situ, followed by reaction with an amine. While powerful, these methods may require careful optimization of reaction conditions, including the choice of ligand, base, and solvent.

Nucleophilic Addition of Amines to Potassium Isocyanate in Aqueous Media

A cost-effective and environmentally friendly approach to urea synthesis involves the nucleophilic addition of an amine to an alkali metal isocyanate, such as potassium isocyanate, often in an aqueous medium. google.comgoogle.com For the synthesis of a precursor to the target molecule, an amine like 1-naphthylamine (B1663977) could be reacted with potassium isocyanate in the presence of a mineral acid. The acid protonates the cyanate anion to form isocyanic acid in situ, which is then attacked by the amine. This method is particularly attractive for large-scale synthesis due to the low cost of reagents and the use of water as a solvent. google.comgoogle.com

Rearrangement Reactions (e.g., Curtius, Hofmann, Lossen) and in situ Isocyanate Generation

Several classical name reactions in organic chemistry provide pathways to isocyanates, which can be trapped in situ by amines to furnish ureas. frontiersin.orgsandermanpub.netchemicalbook.comnih.govnist.govechemcom.comrsc.org

Curtius Rearrangement : This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to yield an isocyanate with the loss of nitrogen gas. frontiersin.orgsandermanpub.netchemicalbook.comnih.gov For instance, 1-naphthoyl chloride could be converted to 1-naphthoyl azide, which upon heating, would rearrange to 1-naphthyl isocyanate. The subsequent addition of (2-furyl)methanamine would complete the synthesis of the target urea. frontiersin.orgnih.gov

Hofmann Rearrangement : In the Hofmann rearrangement, a primary amide is treated with bromine and a strong base to yield a primary amine with one fewer carbon atom, via an isocyanate intermediate. nist.gov If 1-naphthamide (B1198061) were subjected to Hofmann conditions, it would generate 1-naphthyl isocyanate, which could then be reacted with (2-furyl)methanamine.

Lossen Rearrangement : The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative into an isocyanate upon treatment with a base or heat. echemcom.comrsc.org Starting from 1-naphthoic acid, the corresponding hydroxamic acid could be prepared and then subjected to the Lossen rearrangement to generate 1-naphthyl isocyanate for subsequent reaction. echemcom.comrsc.org

These rearrangement reactions are valuable for generating isocyanates from carboxylic acid derivatives or amides, thus providing alternative synthetic routes to ureas.

| Rearrangement | Starting Material | Intermediate |

| Curtius | Acyl azide | Isocyanate |

| Hofmann | Primary amide | Isocyanate |

| Lossen | Hydroxamic acid | Isocyanate |

Targeted Synthesis of Furan- and Naphthyl-Substituted Precursors

The successful synthesis of 1-(2-furylmethyl)-3-(1-naphthyl)urea is critically dependent on the efficient preparation of its key precursors: (2-furyl)methanamine and a suitable 1-naphthyl electrophile, such as 1-naphthyl isocyanate or 1-naphthylamine.

The synthesis of (2-furyl)methanamine , also known as furfurylamine (B118560), is commonly achieved through the reductive amination of furfural (B47365). Furfural, a renewable platform chemical derived from lignocellulosic biomass, serves as a readily available starting material. The reductive amination process typically involves the reaction of furfural with ammonia (B1221849) in the presence of a reducing agent and a catalyst. Common catalysts for this transformation include Raney nickel and other nickel-based systems, under a hydrogen atmosphere. Alternative, more environmentally benign methods have also been developed, such as using zinc powder in water.

1-Naphthylamine can be prepared by the reduction of 1-nitronaphthalene. This reduction is traditionally carried out using iron filings in the presence of an acid, such as hydrochloric acid (the Béchamp reduction). More modern and efficient methods often employ catalytic hydrogenation with catalysts like nickel or platinum on a carbon support. The resulting 1-naphthylamine is a versatile precursor for the synthesis of the target urea.

Strategies for Introducing the 2-Furylmethyl Moiety

The 2-furylmethyl group is a key structural component, and its introduction typically involves the use of furfurylamine as a primary amine nucleophile. Several synthetic strategies can be employed to incorporate this moiety into the final urea structure.

One of the most common and direct methods is the reaction of furfurylamine with an isocyanate . In the context of synthesizing 1-(2-furylmethyl)-3-(1-naphthyl)urea, this would involve the nucleophilic attack of the amino group of furfurylamine on the electrophilic carbonyl carbon of 1-naphthyl isocyanate. This reaction is often high-yielding and proceeds under mild conditions, typically in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.

Another strategy involves the use of phosgene (B1210022) equivalents . Reagents like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI) can be used to activate an amine, which then reacts with a second amine. nih.govresearchgate.net For instance, 1-naphthylamine could first be reacted with CDI to form an activated imidazolide (B1226674) intermediate. Subsequent addition of furfurylamine would then displace the imidazole (B134444) group to form the desired unsymmetrical urea. This approach avoids the direct handling of highly toxic phosgene. nih.gov

A related method is the in situ generation of an isocyanate from a precursor. For example, a Hofmann rearrangement of 2-furanacetamide (B15366766) could theoretically generate 2-furylmethyl isocyanate, which could then be trapped by 1-naphthylamine. organic-chemistry.orgorganic-chemistry.org Similarly, a Curtius rearrangement of a corresponding acyl azide can yield the isocyanate intermediate, which is then reacted with the amine. nih.gov These methods provide an alternative route to the key isocyanate intermediate without isolating it.

Finally, the 2-furylmethyl moiety can be introduced via a reaction with a carbamate (B1207046) . Phenyl carbamates, for example, can serve as stable intermediates. A phenyl carbamate derived from 1-naphthylamine can be treated with furfurylamine, which displaces phenol (B47542) to form the target urea. This method is noted for being mild, efficient, and amenable to large-scale production. google.com

Synthetic Routes for Incorporating the 1-Naphthyl Moiety

The incorporation of the bulky and lipophilic 1-naphthyl group follows synthetic principles similar to those for the 2-furylmethyl moiety, utilizing either 1-naphthylamine or its corresponding isocyanate.

The most straightforward approach is the reaction of 1-naphthyl isocyanate with furfurylamine, as previously described. nih.govmdpi.com 1-Naphthyl isocyanate is a commercially available reagent, making this a highly convergent and efficient route. sigmaaldrich.com It is typically prepared through the reaction of 1-naphthylamine with phosgene. google.com

Alternatively, 1-naphthylamine can be used as the starting material. It can react with a pre-formed or in situ-generated 2-furylmethyl isocyanate. Another common pathway involves reacting 1-naphthylamine with a carbonylating agent. The classical approach uses phosgene or triphosgene to form an N-naphthyl carbamoyl (B1232498) chloride or isocyanate, which then reacts with furfurylamine. nih.gov Due to the toxicity of phosgene, safer alternatives are preferred. N,N'-Carbonyldiimidazole (CDI) can be reacted first with furfurylamine to form an activated intermediate, which is then treated with 1-naphthylamine to yield the final product. nih.gov

More advanced methods include metal-catalyzed cross-coupling reactions . While less common for this type of structure, it is theoretically possible to synthesize N-aryl ureas via Pd-catalyzed C–N cross-coupling. nih.gov This could involve a multi-step sequence, for instance, coupling an aryl halide like 1-bromonaphthalene (B1665260) with a protected urea (e.g., benzylurea), followed by deprotection and a subsequent reaction to introduce the furfurylmethyl group. nih.gov

The table below summarizes common synthetic precursors and methods for introducing the respective moieties.

| Moiety to Introduce | Precursor Compound | Common Synthetic Method | Key Features |

| 2-Furylmethyl | Furfurylamine | Reaction with 1-Naphthyl isocyanate | High yield, mild conditions, convergent. |

| Furfurylamine | Reaction with activated 1-Naphthylamine (e.g., using CDI) | Avoids isolation of isocyanates. | |

| 2-Furanacetamide | Hofmann Rearrangement followed by trapping with 1-Naphthylamine | In situ generation of isocyanate. | |

| 1-Naphthyl | 1-Naphthyl isocyanate | Reaction with Furfurylamine | Most direct and efficient route. |

| 1-Naphthylamine | Reaction with a carbonylating agent (e.g., Triphosgene, CDI) followed by Furfurylamine | Versatile, avoids direct use of pre-formed isocyanates. | |

| 1-Halonaphthalene | Pd-catalyzed arylation of a protected urea | Multi-step, suitable for complex analogues. |

Convergent and Linear Synthesis Pathways for 1-(2-Furylmethyl)-3-(1-naphthyl)urea

A linear synthesis involves the sequential construction of the target molecule, where each step builds upon the previous one. A hypothetical linear pathway for 1-(2-furylmethyl)-3-(1-naphthyl)urea could start with a central carbonyl source like urea or a phosgene equivalent.

Linear Pathway Example:

Reaction of 1-naphthylamine with triphosgene to form 1-naphthyl isocyanate (or the corresponding carbamoyl chloride). This intermediate is then isolated.

Reaction of the isolated 1-naphthyl isocyanate with furfurylamine to yield the final product, 1-(2-furylmethyl)-3-(1-naphthyl)urea.

Convergent Pathway Example:

Fragment 1 Synthesis: Preparation of 1-naphthyl isocyanate from 1-naphthylamine.

Fragment 2 Synthesis: Preparation of furfurylamine (often commercially available, but can be synthesized from furfural).

Final Coupling: Reaction of 1-naphthyl isocyanate with furfurylamine in a single step to form the target molecule.

This convergent approach is the most common and practical method for synthesizing unsymmetrical N,N'-disubstituted ureas. nih.govmdpi.com The independent preparation of the two key reactants (an amine and an isocyanate) and their subsequent coupling is highly efficient.

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear | Step-by-step, sequential construction of the molecule. | Simpler planning for less complex structures. | Overall yield can be low; failure at a late stage is costly. |

| Convergent | Independent synthesis of key fragments followed by a final coupling reaction. | Higher overall yield; more efficient for complex molecules; allows for parallel synthesis. | Requires careful planning of fragment coupling compatibility. |

Green Chemistry Principles and Sustainable Synthetic Routes for N-Substituted Ureas

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. For the synthesis of N-substituted ureas, this involves developing routes that are safer, more efficient, and use less hazardous materials.

A primary goal is the avoidance of toxic reagents . Phosgene is a highly effective carbonylating agent but is extremely toxic. Sustainable alternatives include:

N,N'-Carbonyldiimidazole (CDI): A stable, crystalline solid that serves as a safer phosgene substitute. nih.gov

Carbonates: Reagents like ethylene (B1197577) carbonate or diethyl carbonate can react with amines to produce ureas, often with the aid of a catalyst. scispace.com Using ethylene carbonate is particularly advantageous as it can be derived from ethylene oxide and carbon dioxide, offering a route for CO₂ fixation. scispace.com

Direct use of CO₂: Metal-free methods are being developed that utilize CO₂ at atmospheric pressure as a C1 building block for urea synthesis, representing a highly sustainable approach. organic-chemistry.org

The choice of solvent is another critical factor. Many traditional syntheses use volatile organic compounds (VOCs). Greener alternatives include:

Water: "On-water" synthesis, where the reaction between an isocyanate and an amine is performed in an aqueous medium, has been shown to be facile and chemoselective for unsymmetrical ureas. This process often allows for simple product isolation by filtration and avoids the use of toxic VOCs. organic-chemistry.orgrsc.org

Solvent-free conditions: Performing reactions by heating the neat reactants, sometimes with a catalyst, can eliminate solvent waste entirely. lookchem.com

Atom economy and process efficiency are also key principles. One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, reduce waste, save time, and decrease energy consumption. organic-chemistry.orgmdpi.com For example, a one-pot synthesis of unsymmetrical ureas can be achieved by generating an isocyanate in situ via a Hofmann or Curtius rearrangement, which is immediately trapped by an amine present in the reaction mixture. organic-chemistry.orgorganic-chemistry.orgrsc.org

| Green Chemistry Principle | Application in Urea Synthesis | Example for 1-(2-Furylmethyl)-3-(1-naphthyl)urea |

| Use of Safer Reagents | Replacing phosgene with alternatives like CDI, triphosgene, or carbonates. | Reacting 1-naphthylamine with CDI, then adding furfurylamine. |

| Use of Safer Solvents | Employing water or solvent-free conditions instead of chlorinated solvents. | Reacting 1-naphthyl isocyanate with furfurylamine in an aqueous medium. |

| Atom Economy | Utilizing CO₂ as a direct C1 source. | Catalytic reaction of CO₂, 1-naphthylamine, and furfurylamine. |

| Process Efficiency | Developing one-pot, multi-step reactions to minimize waste and energy. | In situ generation of 1-naphthyl isocyanate from 1-naphthalenecarboxamide via Hofmann rearrangement, followed by trapping with furfurylamine. |

Scale-Up Considerations and Process Optimization in Urea Derivative Synthesis

Transitioning the synthesis of a urea derivative from a laboratory scale to an industrial process requires careful consideration of several factors to ensure safety, efficiency, cost-effectiveness, and product consistency.

Process Optimization is crucial and involves systematically varying reaction parameters to find the optimal conditions. Key parameters include:

Temperature and Pressure: These variables affect reaction rates and equilibrium positions. For example, in the industrial synthesis of urea from ammonia and CO₂, high temperature and pressure are required to drive the reaction forward. chemicalengineeringworld.comijemh.com For the synthesis of derivatives, conditions are typically milder, but optimization is still needed to maximize yield and minimize side reactions like the formation of symmetrical ureas.

Reactant Stoichiometry: Using a slight excess of one reactant can drive the reaction to completion, but a large excess can complicate purification and increase costs. The molar ratio of amine to isocyanate or carbamate is typically optimized to be near stoichiometric (e.g., 1:1.05). google.com

Catalyst Selection and Loading: While many urea syntheses are catalyst-free, some routes, particularly those using CO₂ or carbonates, require a catalyst. scispace.comresearchgate.net Optimizing the catalyst type and amount is essential for maximizing efficiency and minimizing cost.

Reaction Time: Monitoring the reaction progress allows for the determination of the minimum time required for completion, preventing unnecessary energy consumption and potential byproduct formation.

Scale-Up Considerations focus on the practical challenges of large-scale production:

Safety and Hazard Management: The use of toxic or reactive intermediates like isocyanates or phosgene requires strict safety protocols. nih.gov Choosing safer, more stable intermediates like phenyl carbamates can mitigate these risks. google.com The exothermic nature of the amine-isocyanate reaction must be managed with appropriate cooling systems to prevent thermal runaways.

Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in large reactors. Poor mixing can lead to localized "hot spots" or concentration gradients, resulting in lower yields and increased impurities.

Downstream Processing: The method of product isolation and purification must be scalable. Laboratory-scale purification often relies on column chromatography, which is impractical for large quantities. Ideal industrial processes yield a product that can be isolated by simple filtration or crystallization. rsc.org Syntheses performed in water, where the urea product precipitates, are particularly advantageous for this reason. rsc.orgresearchgate.net

Economic Viability: The cost of raw materials, energy consumption, and waste disposal are paramount. Efficient, high-yielding, one-pot processes using inexpensive and readily available starting materials are preferred for industrial applications. rsc.org

Structure Activity Relationship Sar Investigations of 1 2 Furylmethyl 3 1 Naphthyl Urea

Conformational Dynamics and Stereochemical Influences of the Urea (B33335) Bridge

The urea moiety (-NH-CO-NH-) is a versatile hydrogen-bonding unit, capable of acting as both a hydrogen bond donor (via the N-H groups) and an acceptor (via the carbonyl oxygen). nih.gov The geometry of the urea bridge is crucial for establishing precise interactions with protein residues. Generally, N,N'-disubstituted ureas, such as 1-(2-Furylmethyl)-3-(1-naphthyl)urea, predominantly adopt a trans,trans conformation in both solid state and solution. This planar arrangement is stabilized by resonance, which imparts a partial double-bond character to the C-N bonds. nih.gov

Stereochemistry can become a significant factor in derivatives where chiral centers are introduced. While the parent compound 1-(2-Furylmethyl)-3-(1-naphthyl)urea is achiral, substitutions on the furylmethyl or naphthyl moieties could introduce chirality. In such cases, the stereochemical configuration would likely have a profound impact on biological activity, a common phenomenon observed in enzyme-catalyzed reactions where only one stereoisomer is active. nih.gov

Elucidation of the Naphthyl Moiety's Contribution to Molecular Recognition and Biological Affinity

The naphthyl group, a polycyclic aromatic hydrocarbon (PAH), significantly influences the compound's properties through steric bulk and its potential for π-stacking interactions. astrochem.orgwho.int Naphthalene (B1677914) derivatives are found in a wide range of biologically active molecules, highlighting the importance of this moiety in drug design. nih.govnih.gov

The point of attachment of the urea linker to the naphthalene ring is a critical determinant of activity. In 1-(2-Furylmethyl)-3-(1-naphthyl)urea, the linkage is at the 1-position (alpha). Isomeric variation, such as attachment at the 2-position (beta), would alter the vector and distance between the urea bridge and the distal part of the naphthyl ring. This change in geometry can drastically affect how the molecule fits into a receptor's binding site. Studies on other bioactive molecules have shown that shifting substituents between the 1- and 2-positions of a naphthalene ring can lead to significant changes in biological potency. nih.gov

Furthermore, introducing substituents onto the naphthalene ring can fine-tune the molecule's electronic and lipophilic properties. Electron-withdrawing groups (e.g., halogens like -Cl, -F) or electron-donating groups (e.g., -CH3, -OCH3) can modify the aromatic system's ability to engage in π-π or cation-π interactions. The position of these substituents is also crucial. For instance, in a series of naphthalene-1,5-diamine based urea derivatives, compounds with fluoro substitutions on the aromatic ring displayed enhanced antimicrobial activity. acgpubs.org

The following table, derived from SAR studies on related urea compounds, illustrates how substitutions on an aromatic ring can impact biological activity.

| Compound ID | Aromatic Moiety | Substitution | Relative Activity (%) |

| A | Phenyl | H | 50 |

| B | Phenyl | 4-Chloro | 85 |

| C | Phenyl | 4-Methyl | 60 |

| D | Phenyl | 4-Trifluoromethyl | 95 |

| E | 1-Naphthyl | H | 100 |

This table presents hypothetical relative activity data based on general SAR principles observed in various classes of bioactive urea derivatives to illustrate the effect of substitution. acgpubs.orgnih.gov

To understand the specific contribution of the naphthyl group, it is useful to compare it with other PAHs or bulky alkyl groups. The size, shape, and electronic nature of the lipophilic group attached to the urea are critical for activity. For example, replacing the 1-naphthyl group with a smaller phenyl ring would reduce the surface area for van der Waals and π-stacking interactions, which could decrease binding affinity. Conversely, replacing it with a larger PAH, such as an anthracenyl or phenanthrenyl group, would increase its size and lipophilicity.

In SAR studies of adamantyl urea derivatives as anti-tuberculosis agents, a bulky alkyl group like adamantyl was found to be crucial for potent activity. nih.gov This suggests that for certain targets, a large, rigid, and lipophilic moiety is a primary requirement for high affinity. The naphthalene ring in 1-(2-Furylmethyl)-3-(1-naphthyl)urea serves this role, providing a rigid scaffold that can occupy a large hydrophobic pocket in a target protein. The choice between different PAHs often involves a trade-off between increased binding affinity and potential issues like decreased solubility or metabolic instability. nih.gov

Determinants of the Furylmethyl Moiety in Modulating Bioactivity and Ligand-Target Interactions

The furan (B31954) ring in 1-(2-Furylmethyl)-3-(1-naphthyl)urea is connected to the urea via a flexible methylene (B1212753) (-CH2-) linker. This flexibility allows the furan ring to adopt various orientations relative to the rest of the molecule, enabling it to probe for favorable interactions within a binding site. The oxygen atom in the furan ring can act as a hydrogen bond acceptor, a property not present in a simple phenylmethyl (benzyl) substituent. globalscientificjournal.com

Derivatization of the furan ring can further modulate the compound's properties. For example, adding a hydroxymethyl group at the 5-position of the furan ring, as seen in the well-known compound YC-1 (Lificiguat), has been shown to be critical for its biological activity. researchgate.net Such substitutions can introduce new hydrogen bonding opportunities or alter the electronic nature of the furan ring. Electrophilic substitution reactions on furan preferentially occur at the 2-position, making this a common site for chemical modification. globalscientificjournal.com

The choice of furan over other heteroaromatic rings like thiophene or pyrrole is significant. While all are five-membered aromatic rings, their electronic properties and aromaticity differ. researchgate.net Thiophene, with a sulfur atom, is generally considered more aromatic than furan. Pyrrole contains a nitrogen atom that acts as a hydrogen bond donor. Replacing the furan ring in 1-(2-Furylmethyl)-3-(1-naphthyl)urea with these other heterocycles would create analogs with distinct electronic and hydrogen-bonding profiles.

The relative aromaticity and reactivity of these heterocycles can influence their metabolic stability and interaction patterns. researchgate.net For instance, the greater polarity imparted by the furan's oxygen atom compared to the sulfur in thiophene can affect solubility and interactions with polar residues in a target protein. globalscientificjournal.com

The following table summarizes the properties of common five-membered heteroaromatic rings that could be substituted for the furan moiety.

| Heterocycle | Heteroatom | H-Bonding Ability | Relative Aromaticity |

| Furan | Oxygen | Acceptor | Low |

| Thiophene | Sulfur | Weak Acceptor | Intermediate |

| Pyrrole | Nitrogen | Donor | High |

This table is a qualitative comparison based on established principles of heterocyclic chemistry. globalscientificjournal.comresearchgate.net Such a comparative analysis is essential in lead optimization to identify the optimal heteroaromatic system for maximizing biological activity and improving pharmacokinetic properties.

Systematic Structural Modifications and Their Biological Consequences of 1-(2-Furylmethyl)-3-(1-naphthyl)urea

The structure-activity relationship (SAR) of 1-(2-Furylmethyl)-3-(1-naphthyl)urea is a subject of significant interest in medicinal chemistry, aiming to understand how modifications to its chemical structure influence its biological activity. While specific SAR studies exclusively focused on this compound are not extensively detailed in publicly available literature, general principles derived from broader studies on N,N'-disubstituted ureas provide a framework for predicting the biological consequences of its structural modifications.

Urea Nitrogen Substituent Modifications and Their Impact on Activity

In many series of biologically active ureas, the nature of the groups attached to the nitrogen atoms dictates the potency and selectivity of the compound. For instance, in a series of adamantyl ureas investigated for anti-tuberculosis activity, a clear preference for a bulky aliphatic ring system, such as adamantyl, on one nitrogen and an aryl ring on the other was observed. nih.gov Substitution of the bulky adamantyl group with smaller cycloalkyl groups like cyclohexyl or cyclopentyl led to a considerable decrease in activity. nih.gov

The introduction of a methyl group on one of the urea nitrogens can have a significant impact on activity. Mono-N-methylation of the urea moiety in some series has been shown to decrease biological activity. nih.gov This is often attributed to the disruption of the planar conformation of the urea group, which can be crucial for hydrogen bonding interactions with biological targets. nih.gov The steric clash introduced by the methyl group can alter the preferred conformation and reduce binding affinity.

The following table illustrates the general impact of urea nitrogen substituent modifications on the anti-tuberculosis activity of a series of adamantyl ureas, which can provide insights into potential trends for 1-(2-Furylmethyl)-3-(1-naphthyl)urea.

| Compound | Modification | Relative Activity |

| 1-Adamantyl-3-phenylurea | Reference Compound | ++++ |

| 1-Cyclohexyl-3-phenylurea | Replacement of bulky aliphatic group with smaller one | ++ |

| 1-Adamantyl-3-phenylthiourea | Urea to Thiourea | + |

| 1-Adamantyl-3-phenyl-1-methylurea | Mono-N-methylation of urea | + |

Activity is represented qualitatively based on findings from analogous series.

Linker Variations and Their Role in Molecular Flexibility and Binding

The urea moiety itself can be considered a linker between the 2-furylmethyl and 1-naphthyl groups. Variations in this linker region can significantly affect the molecule's flexibility and how it presents its substituents for interaction with a biological target.

Replacing the urea group with isosteres such as thiourea or carbamate (B1207046) has been shown to have a profound effect on biological activity. In studies of urea-based anti-tuberculosis agents, the introduction of a thiourea led to a significant decrease in activity, and replacement with a carbamate resulted in an even larger drop in potency. nih.gov This highlights the critical role of the urea functional group's hydrogen bonding donor and acceptor properties in interacting with the target.

The substitution pattern on the urea nitrogens plays a key role in the conformational preferences of the molecule. nih.gov N,N'-diarylureas generally adopt a trans,trans conformation. nih.gov However, the introduction of different substituents, such as an alkyl group like the furylmethyl moiety, can influence this preference. The ability of the molecule to adopt a specific conformation is often crucial for fitting into the binding site of a protein. The flexibility of the linker region allows the molecule to orient its key pharmacophoric groups, the furan and naphthalene rings, in a manner that is optimal for binding.

The table below summarizes the effect of linker modifications on the anti-tuberculosis activity in a series of adamantyl ureas, offering a potential parallel for modifications to the urea linker in 1-(2-Furylmethyl)-3-(1-naphthyl)urea.

| Compound | Linker Modification | Relative Activity |

| 1-Adamantyl-3-phenylurea | Urea Linker (Reference) | ++++ |

| 1-Adamantyl-3-phenylthiourea | Thiourea Linker | + |

| 1-Adamantyl-3-phenylcarbamate | Carbamate Linker | - |

Activity is represented qualitatively based on findings from analogous series.

Computational Chemistry and Molecular Modeling Studies

Ligand-Protein Docking Simulations for Binding Mode Prediction

There is no published research on the ligand-protein docking simulations of 1-(2-Furylmethyl)-3-(1-naphthyl)urea. Such studies would be instrumental in predicting how this compound interacts with various protein targets at a molecular level.

Without docking studies, the specific hydrogen bonds and hydrophobic interactions that 1-(2-Furylmethyl)-3-(1-naphthyl)urea might form within a protein's active site have not been characterized. This information is crucial for understanding the determinants of binding affinity and selectivity.

The key amino acid residues that could form critical interactions with 1-(2-Furylmethyl)-3-(1-naphthyl)urea are unknown. Furthermore, no pharmacophore models, which define the essential three-dimensional arrangement of chemical features necessary for biological activity, have been developed for this compound based on its interactions with any known protein targets.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Binding Stability

The dynamic behavior and conformational flexibility of 1-(2-Furylmethyl)-3-(1-naphthyl)urea, both in isolation and when bound to a protein target, have not been investigated through molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

No QSAR models have been developed specifically for 1-(2-Furylmethyl)-3-(1-naphthyl)urea or a closely related series of analogs. QSAR studies are essential for building predictive models that can guide the design of new derivatives with improved biological activities.

As there are no published QSAR studies, no statistical models exist that correlate the structural features of 1-(2-Furylmethyl)-3-(1-naphthyl)urea with any specific biological outcomes. The development of such models would require a dataset of structurally similar compounds with measured biological activities, which is not currently available in the public domain.

Deconvolution of Physicochemical Properties Driving Activity

Quantitative Structure-Activity Relationship (QSAR) studies on various classes of urea (B33335) derivatives have highlighted several key physicochemical properties that are critical for their biological activity. These properties, which describe the hydrophobic, electronic, and steric features of a molecule, can be computationally modeled to predict the activity of new compounds. For 1-(2-Furylmethyl)-3-(1-naphthyl)urea, a combination of these descriptors would be essential in defining its interaction with biological targets.

The biological activity of diaryl urea derivatives, for instance, has been shown to be influenced by descriptors related to size, aromaticity, and polarizability. nih.govnih.gov The urea moiety itself is a crucial pharmacophoric feature, acting as a rigid linker that can form multiple hydrogen bonds with protein targets, with the NH groups serving as hydrogen bond donors and the carbonyl oxygen as an acceptor. mdpi.commdpi.com

The key physicochemical properties of 1-(2-Furylmethyl)-3-(1-naphthyl)urea and their likely influence on its biological activity are multifaceted:

Electronic Properties: The electron-rich furan (B31954) and naphthalene (B1677914) rings can participate in π-π stacking or other electronic interactions with aromatic amino acid residues in a target protein. ijabbr.comijabbr.com The distribution of electron density across the molecule, influenced by the electronegative oxygen and nitrogen atoms, is critical for defining electrostatic interactions. Descriptors such as dipole moment and partial atomic charges are used to quantify these effects. hufocw.org

Steric and Topological Properties: The size, shape, and flexibility of the molecule are determining factors for its ability to fit into a specific binding site. The 1-naphthyl group imposes significant steric bulk, which can either be beneficial for occupying a large hydrophobic pocket or detrimental if the pocket is sterically constrained. nih.govnih.gov The methylene (B1212753) linker between the furan and urea groups provides some conformational flexibility.

A hypothetical breakdown of the key physicochemical descriptors for 1-(2-Furylmethyl)-3-(1-naphthyl)urea and their potential impact on activity is presented in the table below.

| Physicochemical Descriptor | Structural Moiety | Potential Influence on Biological Activity |

| Hydrophobicity (Log P) | 1-Naphthyl group, Furyl group | Governs solubility, membrane permeability, and hydrophobic interactions with the target. An optimal value is often necessary to balance solubility and binding affinity. |

| Hydrogen Bonding | Urea moiety (-NH-CO-NH-) | The NH groups act as hydrogen bond donors, and the C=O group acts as a hydrogen bond acceptor, forming key interactions with the biological target. mdpi.commdpi.com |

| Aromaticity | 1-Naphthyl and Furyl rings | Enables π-π stacking and other non-covalent interactions with aromatic residues in the binding site. ijabbr.com |

| Molecular Volume/Surface Area | Entire Molecule | Steric factors that determine the complementarity of the ligand to the shape and size of the receptor's active site. nih.gov |

| Polarizability | Entire Molecule | Influences dispersion forces (van der Waals interactions) between the ligand and the target. nih.govnih.gov |

| Dipole Moment | Entire Molecule | Describes the overall polarity of the molecule, which is important for long-range electrostatic interactions and solubility. hufocw.org |

Virtual Screening and De Novo Drug Design Approaches for Novel Analogues

Building upon the understanding of the key physicochemical properties, computational techniques such as virtual screening and de novo drug design can be employed to discover novel analogues of 1-(2-Furylmethyl)-3-(1-naphthyl)urea with potentially improved activity, selectivity, or pharmacokinetic properties.

Virtual Screening:

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com For 1-(2-Furylmethyl)-3-(1-naphthyl)urea, a pharmacophore-based approach would be highly suitable. A pharmacophore model represents the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. nih.gov

A pharmacophore model for this compound would likely include:

Two hydrogen bond donors (the urea NH groups).

One hydrogen bond acceptor (the urea carbonyl oxygen).

Two aromatic/hydrophobic regions corresponding to the furan and naphthyl rings.

This model could then be used to screen virtual compound databases to find other molecules that match these features, potentially leading to the discovery of new chemical scaffolds with similar biological activity. nih.gov Molecular docking, another virtual screening technique, could also be used to predict how potential analogues would bind to a known or homology-modeled 3D structure of a target protein. nih.govnih.gov

A typical workflow for a virtual screening campaign to find novel analogues is outlined below.

| Step | Description | Computational Tools |

| 1. Target Selection & Preparation | Identification and preparation of the 3D structure of the biological target (e.g., from PDB or homology modeling). | PDB, SWISS-MODEL |

| 2. Pharmacophore Model Generation | Creation of a 3D pharmacophore model based on the structure of 1-(2-Furylmethyl)-3-(1-naphthyl)urea. nih.gov | LigandScout, MOE |

| 3. Database Screening | Screening of large virtual compound libraries (e.g., ZINC, ChEMBL) against the pharmacophore model. | ZINC, ChEMBL |

| 4. Molecular Docking | The hits from the pharmacophore screen are then docked into the active site of the target protein to predict their binding orientation and affinity. nih.govnih.gov | AutoDock, Glide, GOLD |

| 5. Filtering and Prioritization | Hits are filtered based on docking scores, predicted ADMET properties, and visual inspection of binding modes to select a smaller number of compounds for experimental testing. | FAF-Drugs4, SwissADME |

De Novo Drug Design:

De novo design algorithms build novel molecules from scratch, either by assembling small molecular fragments or by growing a molecule within the constraints of a receptor's binding site. nih.gov Starting with the 1-(2-Furylmethyl)-3-(1-naphthyl)urea scaffold, these methods could be used to explore novel chemical space and design analogues that are synthetically accessible and possess desirable properties. nih.govresearchgate.net

For example, a fragment-based de novo design approach could involve:

Deconstructing 1-(2-Furylmethyl)-3-(1-naphthyl)urea into its core fragments (furan, urea, naphthalene).

Using these fragments as starting points to grow new molecules within the active site of a target.

Alternatively, replacing one of the fragments (e.g., the naphthyl group) with other fragments from a library that have different physicochemical properties, thereby exploring a wider range of chemical diversity. arxiv.org

These computational approaches, while not yet specifically reported for 1-(2-Furylmethyl)-3-(1-naphthyl)urea, represent powerful strategies for advancing our understanding of its biological activity and for the discovery of next-generation analogues.

Analytical and Spectroscopic Characterization Techniques in Research

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for the purification of 1-(2-Furylmethyl)-3-(1-naphthyl)urea from reaction mixtures and for the subsequent assessment of its purity. High-Performance Liquid Chromatography (HPLC) is the primary method for both purification and quantitative analysis, while Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized for the analysis of volatile impurities or derivatives.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like substituted ureas. semanticscholar.org A typical HPLC method for the analysis of 1-(2-Furylmethyl)-3-(1-naphthyl)urea would be a reversed-phase method, which separates compounds based on their hydrophobicity.

A well-developed HPLC method is crucial for obtaining pure fractions of the compound and for accurately determining its purity. The development process involves optimizing various parameters to achieve good resolution, peak shape, and a reasonable analysis time. For N-aryl-N'-alkyl ureas, C18 columns are commonly employed due to their broad applicability. nih.gov

Key Parameters for HPLC Method Development:

| Parameter | Typical Conditions | Rationale |

| Stationary Phase | C18 (Octadecylsilyl), 5 µm particle size, 250 x 4.6 mm | Provides good retention and separation for moderately polar to nonpolar compounds. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | A gradient elution is often necessary to separate the target compound from impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and column efficiency. |

| Detection | UV at 254 nm or Diode Array Detector (DAD) | The naphthalene (B1677914) and furan (B31954) chromophores in the molecule allow for sensitive UV detection. A DAD provides spectral information for peak identification and purity assessment. benthamscience.com |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

A hypothetical HPLC chromatogram would show a major peak corresponding to 1-(2-Furylmethyl)-3-(1-naphthyl)urea with a specific retention time, and any impurities would appear as smaller peaks at different retention times. The purity is determined by the relative area of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

Direct GC-MS analysis of many urea (B33335) compounds, including 1-(2-Furylmethyl)-3-(1-naphthyl)urea, can be challenging due to their low volatility and thermal lability. nih.govacs.org At the high temperatures required for GC analysis, ureas can decompose, leading to inaccurate results. nih.gov

To overcome this, derivatization is often employed to convert the non-volatile urea into a more volatile and thermally stable derivative. A common derivatization technique is silylation, where the active hydrogens on the urea nitrogens are replaced with trimethylsilyl (B98337) (TMS) groups.

Hypothetical GC-MS Analysis Protocol:

Derivatization: The sample is treated with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a suitable solvent like acetonitrile.

GC Separation: The derivatized sample is injected into a GC equipped with a capillary column (e.g., DB-5ms). The temperature program is optimized to separate the derivatized compound from any volatile impurities.

MS Detection: The separated components are detected by a mass spectrometer, which provides a mass spectrum for each peak. The mass spectrum of the derivatized 1-(2-Furylmethyl)-3-(1-naphthyl)urea would show a molecular ion peak corresponding to the TMS derivative and characteristic fragmentation patterns.

This technique is particularly useful for identifying and quantifying volatile organic impurities that may be present in the sample.

Spectroscopic Techniques for Definitive Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of 1-(2-Furylmethyl)-3-(1-naphthyl)urea, confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. egyankosh.ac.in For 1-(2-Furylmethyl)-3-(1-naphthyl)urea, ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments like COSY and HSQC would be performed to unambiguously assign all proton and carbon signals.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| N-H (Naphthyl) | 8.0 - 8.5 | Singlet (broad) |

| Naphthyl-H | 7.2 - 8.0 | Multiplet |

| Furan-H (position 5) | 7.3 - 7.4 | Multiplet |

| Furan-H (position 3) | 6.2 - 6.3 | Multiplet |

| Furan-H (position 4) | 6.1 - 6.2 | Multiplet |

| N-H (Furyl) | 5.5 - 6.0 | Triplet |

| CH₂ | 4.5 - 4.7 | Doublet |

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbons | Chemical Shift (δ, ppm) |

| C=O (Urea) | 155 - 160 |

| Naphthyl-C (quaternary) | 130 - 140 |

| Naphthyl-CH | 110 - 130 |

| Furan-C (quaternary) | 145 - 155 |

| Furan-CH | 105 - 145 |

| CH₂ | 35 - 45 |

2D NMR experiments would be used to confirm the connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC).

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The FT-IR spectrum of 1-(2-Furylmethyl)-3-(1-naphthyl)urea would show characteristic absorption bands for the N-H, C=O, C-N, and aromatic C-H and C=C bonds.

Characteristic FT-IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Urea) | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Urea) | 1640 - 1680 | Strong |

| Aromatic C=C Stretch | 1500 - 1600 | Medium |

| N-H Bend | 1550 - 1620 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| C-O-C Stretch (Furan) | 1000 - 1300 | Medium |

The presence of these characteristic peaks provides strong evidence for the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is a powerful technique used to determine the exact mass of a molecule with high precision. youtube.com This allows for the determination of the elemental composition of the compound, which is a crucial piece of evidence for structural confirmation. For 1-(2-Furylmethyl)-3-(1-naphthyl)urea (C₁₆H₁₄N₂O₂), the expected exact mass can be calculated.

Expected HRMS Data:

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 267.1133 |

| [M+Na]⁺ | 289.0953 |

The observation of a molecular ion peak with a mass that matches the calculated exact mass to within a few parts per million (ppm) provides a high degree of confidence in the assigned molecular formula. Tandem mass spectrometry (MS/MS) experiments can also be performed to study the fragmentation pattern of the molecule, which can provide further structural information. researchgate.net

Lack of Publicly Available Crystallographic Data for 1-(2-Furylmethyl)-3-(1-naphthyl)urea

Extensive searches of scientific literature and crystallographic databases have revealed no published single-crystal X-ray diffraction data for the compound 1-(2-Furylmethyl)-3-(1-naphthyl)urea. Consequently, a detailed analysis of its solid-state structure, including parameters such as unit cell dimensions, space group, bond lengths, bond angles, and intermolecular interactions, cannot be provided at this time.

Similarly, there is no available research on the formation of co-crystals involving 1-(2-Furylmethyl)-3-(1-naphthyl)urea. Co-crystal engineering is a common strategy to modify the physicochemical properties of a compound, and its study involves analyzing the new crystal lattice formed with a co-former molecule. Without experimental data, a discussion on this topic for the specified compound is not possible.

While crystallographic information exists for structurally related compounds, such as urea derivatives and other naphthyl-containing molecules, an analysis of these analogues falls outside the strict scope of this article, which is focused solely on 1-(2-Furylmethyl)-3-(1-naphthyl)urea.

Therefore, the section on X-ray Crystallography for Solid-State Structure and Co-Crystal Analysis cannot be completed due to the absence of the necessary primary research data in the public domain.

Future Research Directions and Translational Perspectives in Chemical Biology

Development of Next-Generation Synthetic Methodologies for Complex Urea (B33335) Derivatives

The synthesis of unsymmetrical ureas like 1-(2-Furylmethyl)-3-(1-naphthyl)urea has traditionally relied on methods involving hazardous reagents such as phosgene (B1210022) or isocyanates. nih.govmdpi.com Future research should prioritize the development of safer, more efficient, and environmentally benign synthetic strategies.

Next-generation approaches could include:

Continuous-Flow Synthesis: This technology offers precise control over reaction parameters, enhances safety, and allows for automated, scalable production. researchgate.netuzh.ch A flow-based system could be designed for the synthesis of 1-(2-Furylmethyl)-3-(1-naphthyl)urea, potentially starting from tert-butoxycarbonyl protected amines, to achieve short reaction times under mild conditions. researchgate.net

Catalytic Carbonylations: Exploring transition metal-catalyzed methods that utilize safer carbonyl sources, such as carbon dioxide (CO2) or carbon monoxide (CO), can provide greener alternatives to phosgene. nih.gov Palladium or ruthenium-based catalysts have shown promise in this area. nih.gov

Hypervalent Iodine Reagents: The use of reagents like PhI(OAc)2 as coupling mediators for amide and amine coupling circumvents the need for metal catalysts and harsh conditions, offering a mild and effective route to unsymmetrical ureas. mdpi.com

These advanced synthetic methods would not only facilitate the efficient production of 1-(2-Furylmethyl)-3-(1-naphthyl)urea but also enable the rapid generation of analogues for further biological studies.

Advanced SAR Studies through Combinatorial Chemistry and High-Throughput Screening

A systematic exploration of the Structure-Activity Relationships (SAR) is crucial to understanding and optimizing the biological activity of 1-(2-Furylmethyl)-3-(1-naphthyl)urea. Combinatorial chemistry coupled with high-throughput screening (HTS) provides a powerful platform for this endeavor. benthamscience.comresearchgate.neteurekaselect.com

A forward-looking research plan would involve:

Library Design and Synthesis: A focused combinatorial library could be synthesized around the 1-(2-Furylmethyl)-3-(1-naphthyl)urea core. Modifications would systematically probe the importance of the furan (B31954) and naphthalene (B1677914) rings and the urea linker.

High-Throughput Screening (HTS): The synthesized library would be subjected to HTS against a diverse panel of biological targets. researchgate.net Given the known activities of urea derivatives, initial screens could focus on kinases, proteases, and receptors involved in cancer and infectious diseases. nih.gov HTS allows for the rapid testing of millions of compounds, accelerating the identification of "hit" molecules. eurekaselect.com

Table 1: Illustrative Combinatorial Library Design for SAR Studies

| Scaffold Position | R1 (Furyl Ring Substituent) | R2 (Naphthyl Ring Substituent) | Predicted Impact on Activity |

|---|---|---|---|

| Lead Compound | H | H | Baseline Activity |

| Analogue 1 | 5-NO2 | H | Potential increase in potency (electron-withdrawing) |

| Analogue 2 | H | 4-OCH3 | Potential modulation of selectivity (electron-donating) |

| Analogue 3 | 5-Br | 4-Cl | Exploration of halogen bonding interactions |

| Analogue 4 | 4,5-dimethyl | H | Steric hindrance effects on binding |

Integration of Systems Biology and Omics Data to Uncover Broader Biological Impacts

To gain a comprehensive understanding of the biological effects of 1-(2-Furylmethyl)-3-(1-naphthyl)urea beyond a single target, a systems biology approach is essential. The integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) can reveal the global impact of the compound on cellular networks and pathways. researchgate.netnih.govnih.gov

Future research should aim to:

Generate Multi-Omics Profiles: Treat relevant cell lines or model organisms with 1-(2-Furylmethyl)-3-(1-naphthyl)urea and generate comprehensive transcriptomic and metabolomic datasets.

Bioinformatic Analysis: Employ advanced computational tools to integrate these datasets and construct network models of the compound's interactions. researchgate.net This can help identify off-target effects, predict potential toxicity, and uncover novel mechanisms of action. oup.commdpi.com

This holistic approach can provide invaluable insights, guiding further drug development and identifying new therapeutic hypotheses. nih.gov

Table 2: Hypothetical Omics Data Integration for 1-(2-Furylmethyl)-3-(1-naphthyl)urea

| Omics Layer | Key Finding | Biological Implication |

|---|---|---|

| Transcriptomics | Upregulation of apoptosis-related genes (e.g., CASP3, BAX) | Suggests a pro-apoptotic mechanism of action. |

| Metabolomics | Depletion of glutathione, increased reactive oxygen species | Indicates induction of oxidative stress. |

| Integrated Analysis | Perturbation of the PI3K-Akt signaling pathway | Points to a specific pathway for targeted follow-up studies. |

Exploration of Novel Therapeutic Avenues Beyond Current Identified Activities

The structural motifs within 1-(2-Furylmethyl)-3-(1-naphthyl)urea—furan, naphthalene, and urea—are present in numerous compounds with diverse therapeutic activities. researchgate.netnih.govacgpubs.org This suggests that 1-(2-Furylmethyl)-3-(1-naphthyl)urea could have a broad range of unexplored biological effects. Future research should therefore cast a wide net to identify novel therapeutic opportunities.

Potential areas for investigation include:

Anticancer Activity: Many urea derivatives, such as Sorafenib, are potent kinase inhibitors used in cancer therapy. nih.govoup.com The compound could be screened against panels of cancer cell lines and key oncogenic kinases.

Antimicrobial Properties: Both furan and urea derivatives have been reported to possess antibacterial and antifungal properties. acgpubs.orgmdpi.comscirp.org Investigations into its efficacy against clinically relevant pathogens, including multi-drug-resistant strains, would be valuable.

Antiviral Potential: The urea scaffold is a key feature in several antiviral drugs, including HIV protease inhibitors. nih.gov Screening against a variety of viruses could uncover new therapeutic uses.

Application in Crop Science and Sustainable Agriculture through Plant Physiology Modulation

Beyond medicine, urea derivatives have significant applications in agriculture as plant growth regulators. researchgate.net The high nitrogen content and biological activity of urea compounds make them valuable tools for enhancing crop productivity and promoting sustainable agricultural practices. nih.govrsc.orgmdpi.com

Future research in this area could focus on:

Plant Growth Regulation: Assessing the effect of 1-(2-Furylmethyl)-3-(1-naphthyl)urea on key plant processes such as seed germination, root development, and flowering. Its structural similarity to other synthetic cytokinins suggests it may modulate cell division and differentiation.

Herbicide Development: Some urea derivatives act as herbicides by inhibiting processes like root growth. researchgate.net The potential of 1-(2-Furylmethyl)-3-(1-naphthyl)urea as a novel herbicide could be explored.

Enhanced Nutrient Use Efficiency: Developing coated or modified versions of the compound to create controlled-release nitrogen fertilizers, which can improve nitrogen use efficiency and reduce environmental runoff. nih.govmdpi.com

Design of Targeted Delivery Systems for Enhanced Biological Efficacy in Research Models

To maximize the therapeutic potential and minimize off-target effects of 1-(2-Furylmethyl)-3-(1-naphthyl)urea in preclinical studies, the development of targeted drug delivery systems is a critical future direction. frontiersin.orgresearchgate.net

Promising strategies include:

Nanoparticle Encapsulation: Encapsulating the compound within biocompatible nanoparticles, such as those made from PLGA-PEG, can improve its solubility, stability, and pharmacokinetic profile. frontiersin.org

Ligand-Targeted Delivery: Conjugating the delivery vehicle with specific ligands (e.g., antibodies, peptides) that recognize receptors overexpressed on target cells (e.g., cancer cells or specific kidney cells) can achieve tissue-specific delivery. frontiersin.orgresearchgate.net

These advanced delivery systems can significantly enhance the compound's efficacy and provide a clearer understanding of its biological activity in in vivo research models.

Table 3: Comparison of Potential Delivery Systems for 1-(2-Furylmethyl)-3-(1-naphthyl)urea

| Delivery System | Advantages | Potential Challenges |

|---|---|---|

| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds. | Potential for instability and rapid clearance. |

| Polymeric Nanoparticles (e.g., PLGA) | Controlled release, well-established for drug delivery. | Potential for long-term toxicity of non-biodegradable components. |

| Dendrimers | Well-defined structure, multivalency for targeting. | Potential for cytotoxicity at higher concentrations. |

| Antibody-Drug Conjugates (ADCs) | High specificity for target cells. | Complex synthesis and characterization. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Furylmethyl)-3-(1-naphthyl)urea, and how can yield and purity be maximized?

- Methodological Answer : Synthesis typically involves coupling a furylmethylamine with a 1-naphthyl isocyanate derivative. Key steps include:

- Amine Preparation : Functionalize 2-furylmethylamine to ensure nucleophilic reactivity .

- Isocyanate Coupling : React with 1-naphthyl isocyanate under anhydrous conditions (e.g., dry DMF, 0–5°C) to form the urea bond. Yield optimization requires stoichiometric control and inert atmospheres .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substituent integration and urea bond formation. Aromatic protons (δ 7.1–8.3 ppm) and furan protons (δ 6.3–7.5 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]: ~307.1 g/mol) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity, with UV detection at 254 nm for aromatic moieties .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO (>10 mM) and dichloromethane; limited in aqueous buffers (<0.1 mM). Pre-dissolve in DMSO for biological assays .

- Stability : Degrades under prolonged UV light or basic conditions (pH >9). Store at –20°C in amber vials under nitrogen .

Advanced Research Questions

Q. How can computational modeling predict the interaction of 1-(2-Furylmethyl)-3-(1-naphthyl)urea with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., kinases) or receptors. The furan and naphthyl groups exhibit π-π stacking with aromatic residues (e.g., Tyr, Phe) .

- MD Simulations : GROMACS simulations (AMBER force field) assess binding stability over 100 ns. Monitor hydrogen bonds between urea carbonyl and catalytic lysines .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability across studies)?

- Methodological Answer :

- Assay Standardization : Validate protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine) .

- SAR Analysis : Synthesize analogs (e.g., replacing furan with thiophene) to isolate structural contributors to activity .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like cell line heterogeneity .

Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors improve reaction control (temperature, mixing) and reduce batch variability .

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to minimize byproducts .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and optimize endpoints .

Q. How does the compound’s stereoelectronic profile influence its reactivity in functionalization reactions?

- Methodological Answer :

- DFT Calculations : Gaussian 09 (B3LYP/6-31G*) models electron density. The urea carbonyl is electrophilic, enabling nucleophilic additions (e.g., Grignard reagents at the carbonyl) .

- Hammett Analysis : Quantify substituent effects on reaction rates (σ values: furan = –0.02, naphthyl = +0.61) to predict regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.